4-Amino-2,2-difluoro-1,3-benzodioxole

Metabolic Stability Drug Design Agrochemical Development

4-Amino-2,2-difluoro-1,3-benzodioxole (CAS 106876-54-4) is a fluorinated heterocyclic amine with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol. It belongs to the 2,2-difluoro-1,3-benzodioxole (DFBD) class, a privileged scaffold in agrochemical and pharmaceutical research.

Molecular Formula C7H5F2NO2
Molecular Weight 173.12 g/mol
CAS No. 106876-54-4
Cat. No. B025945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,2-difluoro-1,3-benzodioxole
CAS106876-54-4
Molecular FormulaC7H5F2NO2
Molecular Weight173.12 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC(O2)(F)F)N
InChIInChI=1S/C7H5F2NO2/c8-7(9)11-5-3-1-2-4(10)6(5)12-7/h1-3H,10H2
InChIKeyRXIKYXZKSIARLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2,2-difluoro-1,3-benzodioxole (CAS 106876-54-4): A Fluorinated Heterocyclic Amine for Advanced Intermediates


4-Amino-2,2-difluoro-1,3-benzodioxole (CAS 106876-54-4) is a fluorinated heterocyclic amine with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol [1]. It belongs to the 2,2-difluoro-1,3-benzodioxole (DFBD) class, a privileged scaffold in agrochemical and pharmaceutical research. The compound features an amino group at the 4-position on a benzene ring fused to a dioxole ring, which is substituted with two fluorine atoms at the 2-position. This difluoromethylene group imparts enhanced metabolic stability and unique electronic properties, making the compound a valuable building block for synthesizing biologically active molecules, particularly fungicides and pharmaceuticals [2].

Why Simple Substitution of 4-Amino-2,2-difluoro-1,3-benzodioxole (CAS 106876-54-4) with In-Class Analogs Is Not Feasible


The 2,2-difluoro-1,3-benzodioxole (DFBD) moiety in 4-Amino-2,2-difluoro-1,3-benzodioxole is not a simple structural ornament. The difluoromethylene group dramatically alters the electronic properties of the fused benzene ring, as evidenced by its direct lithiation at the 4-position with high regioselectivity [1]. This unique reactivity profile, which is not observed in the non-fluorinated 1,3-benzodioxole analogs, is critical for its utility as a synthetic intermediate for agrochemicals like Fludioxonil [2]. Furthermore, the fluorine atoms confer significant resistance to metabolic degradation, a property deliberately exploited in both drug and pesticide design [3]. Substituting this compound with a non-fluorinated or differently substituted benzodioxole would fundamentally alter the metabolic fate, reactivity, and consequently, the biological activity of the final product.

Quantitative Differentiation Evidence for 4-Amino-2,2-difluoro-1,3-benzodioxole (CAS 106876-54-4)


Enhanced Metabolic Stability of the 2,2-Difluoro-1,3-benzodioxole (DFBD) Core Versus Non-Fluorinated Analogs

The 2,2-difluoro-1,3-benzodioxole (DFBD) moiety, the core structure of the target compound, demonstrates significantly enhanced metabolic stability compared to its non-fluorinated counterpart, 1,3-benzodioxole. This stability is a direct result of the fluorine atoms, which mitigate metabolism by both human and microbial enzymes, a key design feature for pharmaceuticals and pesticides [1].

Metabolic Stability Drug Design Agrochemical Development

Lipophilicity (LogP) of 4-Amino-2,2-difluoro-1,3-benzodioxole as a Procurement Specification

The computed partition coefficient (LogP) for 4-Amino-2,2-difluoro-1,3-benzodioxole is reported in the range of 1.59 to 2.16 . While a direct comparative LogP value for the non-fluorinated 4-Amino-1,3-benzodioxole is not available from the same source, the presence of the difluoromethylene group is known to increase lipophilicity, which can influence membrane permeability and distribution. This property is a verifiable quality control metric for procurement.

Physicochemical Property LogP Drug-likeness

Regioselective Reactivity at the 4-Position: A Unique Advantage Over Non-Fluorinated Analogs

The 2,2-difluoro-1,3-benzodioxole core exhibits exceptionally high regioselectivity for lithiation at the 4-position. This allows for the direct and efficient introduction of various functional groups, a critical step in synthesizing complex molecules. This specific reactivity is a direct consequence of the difluoromethylene group's strong electron-withdrawing effect, which is absent in the non-fluorinated 1,3-benzodioxole [1].

Synthetic Chemistry Regioselectivity Intermediate

Synthesis Route Efficiency: A Key Differentiator for Industrial Procurement

A modern, scalable synthesis route for 4-Amino-2,2-difluoro-1,3-benzodioxole has been developed that is significantly more efficient than the original four-step process. The newer method saves a reaction step and avoids the use of expensive and problematic reagents like phosphorus pentachloride and antimony trifluoride, leading to higher purity and better yields [1]. The older route was noted to be 'very costly' and 'not suitable for large scale' [1].

Process Chemistry Yield Cost of Goods

Validated Application Scenarios for 4-Amino-2,2-difluoro-1,3-benzodioxole (CAS 106876-54-4)


Key Intermediate for the Agrochemical Fludioxonil

4-Amino-2,2-difluoro-1,3-benzodioxole is an essential intermediate in the synthesis of Fludioxonil, a widely used non-systemic fungicide [1]. The synthesis involves the diazotization of this compound, followed by reaction with acrylonitrile to form a key building block for the final pyrrolecarbonitrile structure. The unique 4-position reactivity and the metabolic stability of the DFBD core, as established in the evidence guide, are directly responsible for the activity and environmental fate of Fludioxonil [2].

Building Block for Fluorinated Pharmaceutical Candidates

The enhanced metabolic stability of the 2,2-difluoro-1,3-benzodioxole (DFBD) moiety makes this compound a strategic starting material for designing drug candidates with improved pharmacokinetic profiles [1]. The amino group at the 4-position provides a versatile handle for introducing this privileged scaffold into more complex molecules, particularly in therapeutic areas where preventing rapid metabolism is crucial for efficacy, such as in the development of CFTR modulators [2].

Strategic Intermediate in Process Chemistry

For chemical process development, the availability of a cost-effective, high-yielding synthetic route is paramount. The documented improvements in the synthesis of 4-Amino-2,2-difluoro-1,3-benzodioxole [1], which reduce the step count and eliminate hazardous reagents, directly translate to lower production costs and a more secure supply chain. This makes the compound a viable and attractive intermediate for any large-scale industrial application requiring a fluorinated benzodioxole core.

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